4-methoxy-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide
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Overview
Description
4-methoxy-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy, morpholinylsulfonyl, and nitrophenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-nitroaniline to yield the benzamide.
Introduction of the Morpholinylsulfonyl Group: The benzamide is then reacted with morpholine and a sulfonylating agent, such as chlorosulfonic acid, to introduce the morpholinylsulfonyl group.
Final Product Formation: The final step involves purification and characterization of the product using techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Aminophenyl Derivatives: Reduction of the nitro group yields aminophenyl derivatives.
Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-methoxy-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Interference: Affecting key biochemical pathways involved in cell growth, inflammation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-nitrophenyl)benzamide: Lacks the morpholinylsulfonyl group, resulting in different chemical properties and biological activities.
3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
Uniqueness
4-methoxy-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide is unique due to the presence of all three functional groups (methoxy, morpholinylsulfonyl, and nitrophenyl) on the benzamide core
Properties
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-27-16-7-6-13(12-17(16)29(25,26)20-8-10-28-11-9-20)18(22)19-14-4-2-3-5-15(14)21(23)24/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUSBRMGCKAOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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